molecular formula C11H17N3O7 B038014 11-Deoxytetrodotoxin CAS No. 113564-23-1

11-Deoxytetrodotoxin

Cat. No. B038014
CAS RN: 113564-23-1
M. Wt: 303.27 g/mol
InChI Key: XXUFXWUHBMGUMY-FDOMXQSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Deoxytetrodotoxin (11-deoxyTTX) is a potent neurotoxin that is structurally similar to tetrodotoxin (TTX). It is a naturally occurring compound that is found in various marine organisms, including pufferfish, newts, and frogs. The toxin is known for its ability to block voltage-gated sodium channels, which are essential for the propagation of action potentials in nerve cells.

Scientific Research Applications

Synthesis and Analysis

  • Asymmetric Total Synthesis : 11-deoxytetrodotoxin, a naturally occurring analogue of tetrodotoxin, has been synthesized in a stereocontrolled manner. This synthesis provides insights into the structural and functional aspects of tetrodotoxin analogues (Nishikawa, Asai, & Isobe, 2002).
  • Isolation from Puffer Fish : 11-deoxytetrodotoxin has been isolated from various species of puffer fish, contributing to the understanding of the distribution and variety of tetrodotoxin derivatives in marine life (Endoa, Khora, Murata, Naoki, & Yasumoto, 1988).

Biological Activity and Interaction

  • Sodium-Channel Blocking Effects : 11-deoxytetrodotoxin has been tested for its sodium-channel blocking effects, providing insights into its potential medical applications and its interaction with sodium channels in biological systems (Yang, Kao, & Yasumoto, 1992).

Structural and Functional Relationships

Applications in Biomedical Studies

  • LC-MS/MS Method Development : 11-deoxytetrodotoxin has been used as an internal standard in LC-MS/MS methods for determining tetrodotoxin in human urine and plasma, aiding in pharmacological and toxicological studies (Chen et al., 2020).

Biosynthesis and Distribution in Marine Life

  • Distribution in Newts : The presence of 11-deoxytetrodotoxin in various species of newts has been documented, contributing to the understanding of the biosynthesis and distribution of tetrodotoxin derivatives in terrestrial animals (Yotsu, Iorizzi, & Yasumoto, 1990).

properties

CAS RN

113564-23-1

Product Name

11-Deoxytetrodotoxin

Molecular Formula

C11H17N3O7

Molecular Weight

303.27 g/mol

IUPAC Name

(1R,5S,6R,7R,9S,11S,13S,14S)-3-amino-14-methyl-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol

InChI

InChI=1S/C11H17N3O7/c1-9(18)4-2-6(16)13-8(12)14-10(2)3(15)5(9)21-11(19,20-4)7(10)17/h2-7,15-19H,1H3,(H3,12,13,14)/t2-,3?,4-,5+,6+,7+,9+,10-,11+/m1/s1

InChI Key

XXUFXWUHBMGUMY-FDOMXQSUSA-N

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]3[C@@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O

SMILES

CC1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O

Canonical SMILES

CC1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O

synonyms

11-deoxytetrodotoxin
11-deoxytetrodotoxin, (4beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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